molecular formula C15H13ClN2O3 B5242867 N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide

N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide

Cat. No.: B5242867
M. Wt: 304.73 g/mol
InChI Key: ZICCGJFFJCKFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide is an organic compound that features a phenylpropanamide backbone with a 2-chloro-4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 2-chloro-4-nitroaniline with 3-phenylpropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., DCC) and catalysts like DMAP to facilitate the formation of the amide bond. The reaction conditions generally include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, substituted phenylpropanamides, and other functionalized compounds .

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its phenylpropanamide backbone and the presence of both chloro and nitro groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCGJFFJCKFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.